3H-Furo[3,4-b]imidazo[4,5-d]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Furo[3,4-b]imidazo[4,5-d]pyridine is a heterocyclic compound that combines the structural features of furan, imidazole, and pyridine rings. This unique fusion of rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Furo[3,4-b]imidazo[4,5-d]pyridine typically involves the reaction of 1-alkyl-5-nitro-1H-benzoimidazoles or 1-alkyl-5-nitro-1H-indazoles with 2-(5-methylfuran-2-yl)acetonitrile . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic structure. The structures of the new compounds are confirmed by spectral (FT-IR, 1H NMR, 13C NMR) and analytical data .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Furo[3,4-b]imidazo[4,5-d]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or Raney nickel as catalysts.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
3H-Furo[3,4-b]imidazo[4,5-d]pyridine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3H-Furo[3,4-b]imidazo[4,5-d]pyridine involves its interaction with specific molecular targets and pathways. The imidazole core is a pharmacophore in antimicrobial tests, indicating its role in disrupting bacterial cell functions . The compound may also influence various cellular pathways necessary for the proper functioning of cancerous cells, pathogens, and components of the immune system .
Vergleich Mit ähnlichen Verbindungen
3H-Furo[3,4-b]imidazo[4,5-d]pyridine can be compared with other similar compounds, such as:
3H-Furo[2,3-b]imidazo[4,5-f]quinolines: These compounds also exhibit significant antimicrobial activity and are synthesized using similar methods.
Imidazo[4,5-b]pyridine derivatives: Known for their diverse biological activities, including analgesic, anti-inflammatory, and antiviral properties.
Imidazo[1,5-a]pyridine derivatives: Used in various technological applications, such as optoelectronic devices and anti-cancer drugs.
The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
853377-60-3 |
---|---|
Molekularformel |
C8H5N3O |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
11-oxa-3,5,8-triazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene |
InChI |
InChI=1S/C8H5N3O/c1-6-8(11-4-10-6)5-2-12-3-7(5)9-1/h1-4H,(H,10,11) |
InChI-Schlüssel |
FVKPYYIBKYFDAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CO1)N=CC3=C2N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.